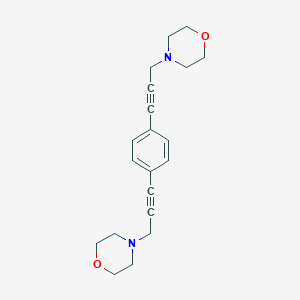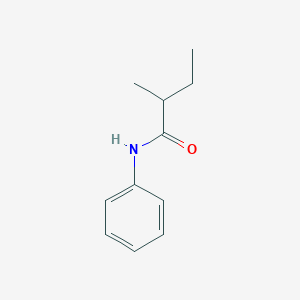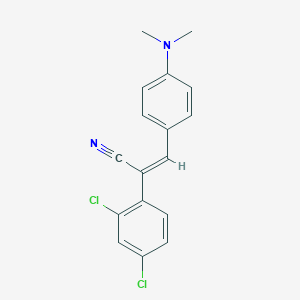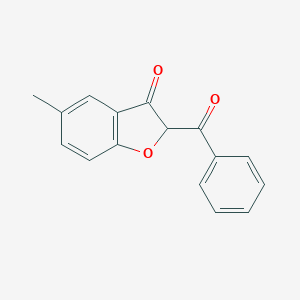
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is a synthetic compound that belongs to the family of isoquinoline derivatives. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Due to its unique structure, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been the subject of extensive scientific research.
作用机制
The mechanism of action of propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is not yet fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, which may be attributed to its ability to modulate various signaling pathways. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to induce apoptosis in cancer cells, suggesting its potential as a cancer therapeutic agent.
实验室实验的优点和局限性
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. In addition, it has been found to possess various biological activities, making it a useful tool for investigating various biological processes. However, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- also has some limitations for lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for research on propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-. One area of interest is the development of propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- as a cancer therapeutic agent. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- may have potential applications as a fluorescent probe for detecting nitric oxide in biological systems. Further studies are needed to investigate its sensitivity and selectivity for nitric oxide detection.
合成方法
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinone with 4-methylbenzylamine followed by the addition of 1,3-dibromo-2-propanol. The resulting compound is then treated with potassium carbonate to yield propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-.
科学研究应用
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been the subject of extensive scientific research due to its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
属性
CAS 编号 |
170658-29-4 |
|---|---|
产品名称 |
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- |
分子式 |
C28H29N3O2 |
分子量 |
439.5 g/mol |
IUPAC 名称 |
2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N,N'-bis(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C28H29N3O2/c1-18-9-13-21(14-10-18)29-26(32)24(27(33)30-22-15-11-19(2)12-16-22)25-23-8-6-5-7-20(23)17-28(3,4)31-25/h5-16,31H,17H2,1-4H3,(H,29,32)(H,30,33) |
InChI 键 |
CIHBXJUQCUNMQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
其他 CAS 编号 |
170658-29-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)


![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)





![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)


![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)